

Tris(phenylthio)methane: A Versatile Formylating Reagent in Organic Synthesis

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Compound of Interest

Compound Name: *Tris(phenylthio)methane*

Cat. No.: *B057182*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(phenylthio)methane, $(\text{PhS})_3\text{CH}$, is a versatile reagent in organic synthesis, primarily utilized as a masked formyl group equivalent. Its synthetic utility stems from the ability of the central carbon atom to act as either a nucleophilic or an electrophilic formyl synthon upon appropriate activation. The three phenylthio groups stabilize an adjacent carbanion, allowing for deprotonation to form tris(phenylthio)methyl lithium, a potent nucleophile. Conversely, in the presence of a Lewis acid, **tris(phenylthio)methane** can act as an electrophilic formylating agent. These dual reactivities make it a valuable tool for the introduction of a formyl group or its protected equivalent in a variety of molecular scaffolds, finding applications in the synthesis of aldehydes, ketones, and heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of **tris(phenylthio)methane** as a formylating reagent.

Physicochemical Properties

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₉ H ₁₆ S ₃ |
| Molecular Weight | 340.53 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 39-41 °C |
| Solubility | Freely soluble in most organic solvents such as THF, dichloromethane, and ether |
| Stability | Stable indefinitely if stored at ambient temperatures in a tightly sealed container to exclude moisture. [1] |

Applications in Organic Synthesis

Tris(phenylthio)methane serves as a precursor to both nucleophilic and electrophilic formyl synthons, enabling a range of synthetic transformations.

Nucleophilic Formylation via Tris(phenylthio)methylithium

The most common application of **tris(phenylthio)methane** is as a precursor to its lithiated derivative, tris(phenylthio)methylithium. This organolithium reagent acts as a nucleophilic formyl anion equivalent, reacting with various electrophiles.

Reaction Scheme: $(\text{PhS})_3\text{CH} + n\text{-BuLi} \rightarrow (\text{PhS})_3\text{CLi} + \text{BuH}$
 $(\text{PhS})_3\text{CLi} + \text{E}^+ \rightarrow (\text{PhS})_3\text{CE}$
 $(\text{PhS})_3\text{CE} \rightarrow \text{R-CHO}$ (after hydrolysis)

Tris(phenylthio)methylithium reacts with primary and secondary alkyl halides to form the corresponding trithioorthoformates, which can be subsequently hydrolyzed to aldehydes.

The reagent readily adds to aldehydes and ketones to furnish α -hydroxy trithioorthoformates, which are precursors to α -hydroxy aldehydes. It also participates in 1,4-conjugate addition reactions with α,β -unsaturated ketones and nitroalkenes.

Quantitative Data for Nucleophilic Addition to Nitroalkenes:

| Substrate (Nitroalkene) | Product | Yield (%) | Reference |
|----------------------------------|------------------------------------|-----------|-----------|
| α -or-glycero-nitroolefin | Diastereomerically pure 1,2-adduct | 82-90 | [2] |

Electrophilic Formylation of Aromatic Compounds

In the presence of a strong Lewis acid, **tris(phenylthio)methane** can act as an electrophilic formylating agent for electron-rich aromatic and heteroaromatic compounds, such as indoles and phenols. The Lewis acid activates the reagent, facilitating the cleavage of a C-S bond and generating a reactive electrophile.

Reaction Scheme: $\text{Ar-H} + (\text{PhS})_3\text{CH} + \text{Lewis Acid} \rightarrow \text{Ar-CH(SPh)}_2 + \text{PhSH}$
 $\text{Ar-CH(SPh)}_2 \rightarrow \text{Ar-CHO}$ (after hydrolysis)

Pictet-Spengler Reaction

Tris(phenylthio)methane can be employed in a variation of the Pictet-Spengler reaction for the synthesis of 1-phenylthio-substituted tetrahydroisoquinolines.[3] In this reaction, it serves as a carbonyl equivalent that reacts with a β -arylethylamine.

Experimental Protocols

Protocol 1: Generation of Tris(phenylthio)methyl lithium and Subsequent Nucleophilic Addition

This protocol describes the in-situ generation of tris(phenylthio)methyl lithium and its reaction with an electrophile, using the addition to a nitroalkene as an example.

Materials:

- **Tris(phenylthio)methane**
- n-Butyllithium (n-BuLi) in hexanes

- α -or-glycero-nitroolefin
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Standard laboratory glassware, syringes, and magnetic stirrer
- Inert atmosphere (Nitrogen or Argon) setup

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with **tris(phenylthio)methane** (1.0 eq).
- Anhydrous THF is added via syringe, and the solution is cooled to $-78\text{ }^\circ\text{C}$ in a dry ice/acetone bath.
- n-Butyllithium (1.0 eq) is added dropwise via syringe while maintaining the temperature at $-78\text{ }^\circ\text{C}$. The formation of the lithiated species is typically indicated by a color change.
- The solution is stirred at $-78\text{ }^\circ\text{C}$ for 30 minutes.
- A solution of the α -or-glycero-nitroolefin (1.2 eq) in anhydrous THF is added dropwise to the freshly prepared tris(phenylthio)methyl lithium solution at $-78\text{ }^\circ\text{C}$.
- The reaction mixture is stirred at $-78\text{ }^\circ\text{C}$ for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- The reaction is quenched by the slow addition of saturated aqueous NH_4Cl solution at $-78\text{ }^\circ\text{C}$.
- The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 1,2-adduct.

Protocol 2: Electrophilic Formylation of Indole

This protocol provides a general procedure for the Lewis acid-mediated formylation of an electron-rich heterocycle like indole.

Materials:

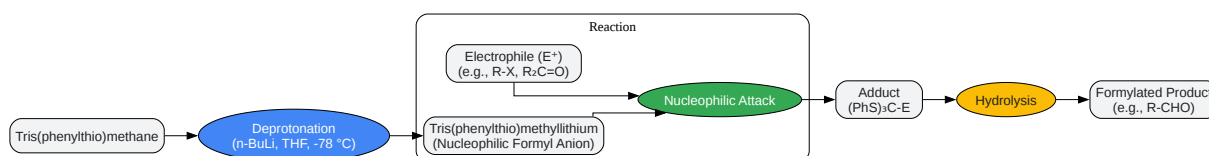
- **Tris(phenylthio)methane**
- Indole
- Titanium tetrachloride (TiCl₄) or other suitable Lewis acid
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Standard laboratory glassware, syringes, and magnetic stirrer
- Inert atmosphere (Nitrogen or Argon) setup

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet is charged with indole (1.0 eq) and **tris(phenylthio)methane** (1.1 eq).
- Anhydrous DCM is added, and the solution is stirred until all solids dissolve.
- The solution is cooled to 0 °C in an ice bath.
- A solution of TiCl₄ (1.2 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

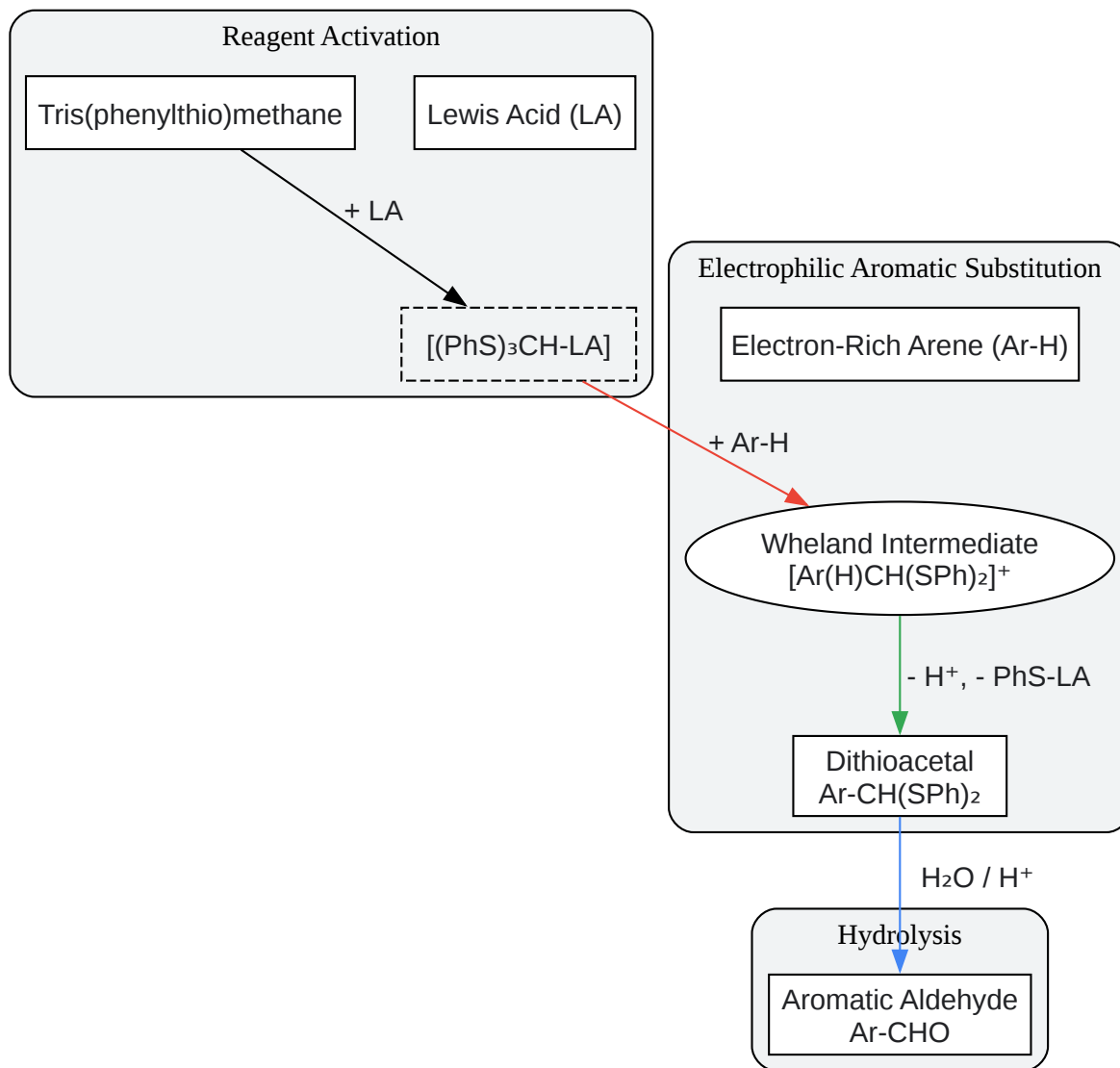
- The reaction is stirred at 0 °C to room temperature for 1-3 hours, monitoring the progress by TLC.
- Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO_3 solution.
- The mixture is diluted with DCM and the layers are separated. The aqueous layer is extracted with DCM (2 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- The resulting crude dithioacetal is then subjected to hydrolysis (e.g., using a mercury(II) salt or other methods) to yield the corresponding aldehyde.
- The final product is purified by column chromatography.

Visualizations



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Caption: Workflow for Nucleophilic Formylation.



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References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. Tris(phenylthio)methane 98 4832-52-4 [sigmaaldrich.com]
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